molecular formula C43H49O24+ B12665774 Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside CAS No. 142630-71-5

Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside

Cat. No.: B12665774
CAS No.: 142630-71-5
M. Wt: 949.8 g/mol
InChI Key: LWQKGKRDBZVYNE-DBWHLQOESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. Anthocyanins are phenolic compounds produced in various parts of plants and are used as natural food dyes. They are also reported to have beneficial antioxidant effects for humans . This particular anthocyanin is found in black carrots and has been studied for its unique properties and potential health benefits .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of cyanidin 3-xylosyl(sinapoylglucosyl)galactoside involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It also interacts with various molecular targets and pathways, including the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a role in energy metabolism and cellular stress responses .

Comparison with Similar Compounds

Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside is unique due to its specific glycosylation pattern, which enhances its stability and bioactivity. Similar compounds include:

These compounds share similar biosynthetic pathways but differ in their chemical structures and properties, making this compound a unique and valuable compound for various applications.

Properties

CAS No.

142630-71-5

Molecular Formula

C43H49O24+

Molecular Weight

949.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O24/c1-58-25-7-16(8-26(59-2)32(25)51)3-6-30(49)60-14-28-33(52)35(54)38(57)41(65-28)62-15-29-34(53)36(55)40(67-42-37(56)31(50)23(48)13-61-42)43(66-29)64-27-12-19-21(46)10-18(44)11-24(19)63-39(27)17-4-5-20(45)22(47)9-17/h3-12,23,28-29,31,33-38,40-43,48,50,52-57H,13-15H2,1-2H3,(H4-,44,45,46,47,49,51)/p+1/t23-,28-,29-,31+,33-,34+,35+,36+,37-,38-,40-,41-,42+,43-/m1/s1

InChI Key

LWQKGKRDBZVYNE-DBWHLQOESA-O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O

Origin of Product

United States

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